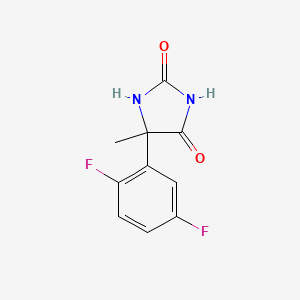

5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(2,5-difluorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)6-4-5(11)2-3-7(6)12/h2-4H,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTLPGKPKUCRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956437-57-3 | |

| Record name | 5-(2,5-difluorophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine and a carbonyl compound under controlled conditions. One common method is the condensation reaction between 2,5-difluorobenzaldehyde and methylamine, followed by cyclization to form the imidazolidine ring. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the difluorophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine ring. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of difluorobenzoic acid derivatives.

Reduction: Formation of alcohol derivatives of the imidazolidine ring.

Substitution: Formation of halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Reagent in Chemical Reactions

- This compound is utilized as a reagent in several chemical reactions, including:

- Oxidation : It can be oxidized to form derivatives that possess additional functional groups.

- Reduction : The compound can be reduced to yield different imidazolidine derivatives.

- Substitution : The difluorophenyl group is reactive towards nucleophilic substitution, allowing for the introduction of various substituents.

Antimicrobial Properties

- Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli ranging from 4-16 µg/mL. The presence of fluorine atoms enhances antibacterial efficacy .

Anti-inflammatory Effects

- In vivo studies have highlighted the anti-inflammatory potential of this compound. Animal models have shown that administration of this compound can reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions .

Medicinal Chemistry

Therapeutic Applications

- The compound is being explored as a potential therapeutic agent for various diseases:

- Neurological Disorders : It may modulate neurotransmitter release and alleviate symptoms associated with neurological conditions.

- Cancer Treatment : Preliminary studies suggest that it could inhibit cancer cell proliferation through various mechanisms.

Industrial Applications

Material Development

- Due to its unique chemical properties, this compound is also being investigated for use in developing new materials such as polymers and coatings. Its ability to modify physical properties makes it suitable for applications in the materials science domain .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules; reagent in various reactions | Used in oxidation and reduction reactions |

| Biological Activity | Exhibits antimicrobial and anti-inflammatory properties | MIC against E. coli: 4-16 µg/mL |

| Medicinal Chemistry | Potential therapeutic agent for neurological disorders and cancer | Modulates neurotransmitter release |

| Industrial Applications | Development of polymers and coatings | Enhances material properties |

Case Studies

-

Antimicrobial Study :

- A study conducted on imidazolidine derivatives demonstrated that introducing fluorine atoms significantly improved antibacterial activity against common pathogens .

-

Anti-inflammatory Research :

- In an animal model of arthritis, treatment with this compound led to a marked decrease in inflammatory markers, indicating its potential as an anti-inflammatory agent .

-

Therapeutic Exploration :

- Ongoing research is assessing the efficacy of this compound in inhibiting specific cancer cell lines, with promising preliminary results suggesting its role in cancer therapy .

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt disease pathways, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

- Fluorine Position : 2,5-difluorophenyl derivatives (hypothetically) may improve target binding in kinase inhibition compared to 3,5-difluoro analogs due to altered electronic and steric profiles .

- Bromine Substitution : Bromophenyl derivatives (e.g., compound 19 in ) show enhanced antimicrobial efficacy, likely due to halogen-mediated hydrophobic interactions .

- Methoxy Groups : Methoxy substituents (e.g., 4-methoxy-3-methylphenyl) reduce solubility in polar solvents but improve thermal stability .

Antimicrobial Activity

- Compound 19 (5-(4-bromophenyl)-3-(2-(2,4-difluorophenyl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione): Exhibits potent antimicrobial activity (44–70% yield), validated by UPLC-MS and $ ^1\text{H} $ NMR .

- NorBIRT and BIRT 377: Radiolabeled imidazolidine-dione derivatives (e.g., $ ^{64}\text{Cu}$-DANBIRT) demonstrate stability in fetal bovine serum (FBS), suggesting utility in diagnostic imaging .

Kinase Inhibition

Solubility and Reactivity

Biological Activity

5-(2,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a difluorophenyl moiety that may influence its biological activity.

- Molecular Formula : C10H8F2N2O2

- Molecular Weight : 226.18 g/mol

- CAS Number : 956437-57-3

- Structural Features : The presence of the difluorophenyl group is expected to enhance lipophilicity and possibly affect the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects.

Anticancer Activity

Research indicates that imidazolidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Enzyme Inhibition

Several studies have highlighted the potential of imidazolidine derivatives as enzyme inhibitors. For example:

- Cyclooxygenase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on cyclooxygenase enzymes, which are crucial in inflammatory processes.

- Tyrosinase Inhibition : The compound's structural analogs have shown promise as tyrosinase inhibitors, which are relevant in conditions like hyperpigmentation and melanoma treatment.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored various imidazolidine derivatives for their anticancer properties. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7) compared to their non-fluorinated counterparts. The IC50 values for these compounds ranged from 10 to 50 µM, suggesting a moderate level of activity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 30 | MCF-7 |

| Control (Non-fluorinated) | 45 | MCF-7 |

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, derivatives similar to this compound were tested for their ability to inhibit tyrosinase. The study revealed that these compounds could effectively inhibit tyrosinase activity with IC50 values significantly lower than those of traditional inhibitors like kojic acid.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 0.1 | Competitive |

| Kojic Acid | 19 | Competitive |

The mechanisms underlying the biological activities of imidazolidine derivatives are multifaceted:

- Apoptosis Induction : These compounds may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

- Enzyme Interaction : The difluorophenyl group can enhance binding affinity to target enzymes through hydrophobic interactions and hydrogen bonding.

Q & A

Basic: What are the standard synthetic routes for preparing 5-(2,5-difluorophenyl)-5-methylimidazolidine-2,4-dione?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted phenyl precursor (e.g., 2,5-difluorophenyl derivatives) with a methylimidazolidine-dione core. For example, derivatives of 5-aryl-5-methylimidazolidine-2,4-dione are synthesized by refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and appropriate carbonyl compounds in a DMF-acetic acid mixture . Reaction optimization often includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and using catalysts like DMAP for sulfonylation . Post-synthesis, purification via recrystallization (DMF-ethanol) ensures high yields (~57–59%) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., fluorophenyl group chemical shifts at δ 7.3–7.8 ppm for aromatic protons) .

- Mass spectrometry : UPLC-MS and HRMS confirm molecular weight (e.g., [M+H] peaks) and isotopic patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.8–3.1 Å distances) .

Basic: How do reaction conditions (solvent, temperature) influence yield in its synthesis?

Polar aprotic solvents (DMF, acetic acid) enhance solubility of intermediates, while reflux (~80–100°C) accelerates cyclization. For sulfonylation, dichloromethane with triethylamine as a base minimizes side reactions . Lower temperatures (<50°C) reduce decomposition but may prolong reaction times.

Advanced: How can factorial design optimize synthesis parameters for higher yields?

Factorial design (e.g., 2 designs) systematically evaluates variables like temperature, solvent ratio, and catalyst loading. For example, a 3-factor design might reveal that increasing DMF content from 5 mL to 10 mL improves yield by 15% by enhancing intermediate solubility . Response surface methodology (RSM) can then pinpoint optimal conditions.

Advanced: How can computational modeling predict substituent effects on the compound’s reactivity?

Density functional theory (DFT) calculates electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites. For instance, fluorophenyl groups lower the LUMO energy at the imidazolidine ring, favoring nucleophilic attack . Molecular dynamics simulations further assess solvent interactions (e.g., DMF’s role in stabilizing transition states).

Advanced: How do crystallographic data resolve contradictions in spectral interpretations?

Discrepancies in NMR assignments (e.g., overlapping aromatic peaks) can be resolved via X-ray diffraction. In the title compound, crystallography confirmed U-shaped molecular geometry and clarified dihedral angles (6.07° vs. 8.67° between phenyl rings in asymmetric units) . This data validates H NMR splitting patterns attributed to steric hindrance.

Advanced: What methodologies address discrepancies in bioactivity data across studies?

Bioactivity contradictions (e.g., aldose reductase inhibition vs. null results) require:

- Dose-response assays : IC values under standardized conditions (pH, temperature).

- Structural analogs : Comparing sulfonyl vs. non-sulfonyl derivatives to isolate pharmacophores .

- Kinetic studies : Measuring enzyme inhibition constants () to rule out assay-specific artifacts.

Advanced: How do hydrogen-bonding networks influence solid-state stability?

Intermolecular N–H⋯O and C–H⋯F interactions (3.05–3.12 Å) stabilize crystal lattices, as shown in the title compound’s dimeric stacking along the [110] axis . Thermal gravimetric analysis (TGA) correlates hydrogen-bond density with melting points (e.g., higher H-bonding → increased thermal stability).

Advanced: What statistical methods validate reproducibility in scaled-up synthesis?

Process reproducibility is tested via:

- Control charts : Monitor yield variability across batches (e.g., ±5% deviation).

- ANOVA : Identifies significant factors (e.g., catalyst purity) causing batch-to-batch differences .

- Design of experiments (DoE) : Confirms robustness by simulating parameter ranges (e.g., ±10% solvent volume).

Advanced: How can hybrid computational-experimental workflows accelerate derivative discovery?

Integrated platforms (e.g., ICReDD’s reaction path search) combine quantum mechanics (QM) with machine learning. For example, QM predicts feasible substituents at the 5-aryl position, while ML prioritizes candidates with high synthetic accessibility scores . Experimental validation then focuses on top-ranked compounds, reducing trial-and-error cycles by ~70%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.